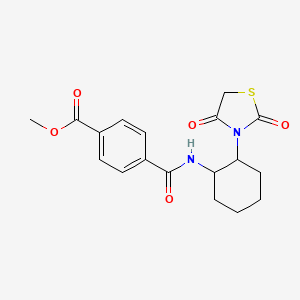

Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)carbamoyl)benzoate, also known as MDCTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. MDCTB is a derivative of thiazolidinedione, which is a class of compounds known for their antidiabetic properties.

Scientific Research Applications

Crystal Engineering and Phase Transitions

Methyl 2-(carbazol-9-yl)benzoate, while not directly matching the queried compound, illustrates the use of similar compounds in crystal engineering. This substance exhibits unusual crystallization with eight molecules in the asymmetric unit, transitioning to a more efficient packing structure under high pressure (Johnstone et al., 2010).

Anticancer Activity

Compounds with the thiazolidinone moiety, similar to the target chemical, have shown promising results in antitumor screening, highlighting the potential of thiazolidinones containing benzothiazole moieties in anticancer applications. Specifically, novel 4-thiazolidinones have demonstrated significant activity against various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).

Catalytic Synthesis of Carbazoles

The catalyzed cyclization of 4-benzoxyl-1-(indol-2-yl)-2-alkynols into polysubstituted 2-oxygenated carbazole derivatives showcases the versatility of similar compounds in synthesizing complex structures efficiently. This process involves a mechanism that includes 1,3-migration and cyclization-elimination steps, emphasizing the utility of such compounds in organic synthesis (Qiu et al., 2014).

Imaging and Diagnostic Applications

Research into CK1 inhibitors labeled with carbon-11 for PET radiotracers demonstrates the potential use of related compounds in developing diagnostic tools for diseases like Alzheimer's. The synthesis of these inhibitors and their successful preparation for HPLC isolation and SPE highlight the compound's role in biomedical research (Gao et al., 2018).

Aldose Reductase Inhibition

Thiazolidine derivatives with oxothiazolidine benzoate and acetate groups have been synthesized and evaluated as inhibitors for aldose reductase, an enzyme involved in diabetic complications. The potent inhibitory activity of these compounds offers insights into their potential therapeutic applications (Saeed et al., 2014).

properties

IUPAC Name |

methyl 4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-25-17(23)12-8-6-11(7-9-12)16(22)19-13-4-2-3-5-14(13)20-15(21)10-26-18(20)24/h6-9,13-14H,2-5,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKHKXOEEDHSCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)

![4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol](/img/structure/B2681061.png)

![2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2681067.png)

![8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681071.png)